molecular formula C12H12N2O3 B11876831 4-Ethoxy-2-methyl-6-nitroquinoline

4-Ethoxy-2-methyl-6-nitroquinoline

Cat. No.: B11876831
M. Wt: 232.23 g/mol
InChI Key: ZHBAPAAILBKWKM-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-6-nitroquinoline typically involves the nitration of 4-ethoxy-2-methylquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-2-methyl-6-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-nitroquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components .

Comparison with Similar Compounds

Uniqueness: Its combination of functional groups allows for diverse chemical modifications and a wide range of scientific research applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-ethoxy-2-methyl-6-nitroquinoline

InChI

InChI=1S/C12H12N2O3/c1-3-17-12-6-8(2)13-11-5-4-9(14(15)16)7-10(11)12/h4-7H,3H2,1-2H3

InChI Key

ZHBAPAAILBKWKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C=CC2=NC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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